

6-Morpholinonicotinaldehyde CAS number and molecular structure

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Compound of Interest

Compound Name: **6-Morpholinonicotinaldehyde**

Cat. No.: **B122137**

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6-Morpholinonicotinaldehyde: A Technical Guide

CAS Number: 173282-60-5

Molecular Formula: $C_{10}H_{12}N_2O_2$

Molecular Weight: 192.22 g/mol

Molecular Structure

The molecular structure of **6-Morpholinonicotinaldehyde** comprises a pyridine ring substituted with a morpholine group at the 6-position and an aldehyde group at the 3-position (nicotinaldehyde).

Structure:

InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N

Physicochemical Properties

While extensive experimental data for this specific compound is not readily available in public literature, the following table summarizes key physicochemical properties.

Property	Value	Source
CAS Number	173282-60-5	Commercial Suppliers
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	Commercial Suppliers
Molecular Weight	192.22 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Solubility	Soluble in organic solvents such as DMSO and methanol	Predicted

Synthesis

A plausible and common synthetic route to **6-Morpholinonicotinaldehyde** involves a nucleophilic aromatic substitution reaction. This method utilizes a readily available starting material, 6-chloronicotinaldehyde, and reacts it with morpholine.

Experimental Protocol: Synthesis of 6-Morpholinonicotinaldehyde

This protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on chloropyridines with amines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- 6-Chloronicotinaldehyde
- Morpholine
- A suitable base (e.g., potassium carbonate, triethylamine)
- A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

- To a solution of 6-chloronicotinaldehyde in a suitable solvent (e.g., DMF), add an excess of morpholine (typically 1.5 to 2 equivalents).

- Add a base, such as potassium carbonate, to the reaction mixture to act as a proton scavenger.
- Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired **6-Morpholinonicotinaldehyde**.

Spectroscopic Data

Detailed experimental spectroscopic data for **6-Morpholinonicotinaldehyde** is not widely published. The following are predicted data based on the chemical structure and known values for similar compounds.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~8.5	d	1H	Pyridine proton (H2)
~7.8	dd	1H	Pyridine proton (H4)
~6.7	d	1H	Pyridine proton (H5)
~3.7	t	4H	Morpholine protons (-N-CH ₂ -)
~3.5	t	4H	Morpholine protons (-O-CH ₂ -)

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~190	Aldehyde carbon (-CHO)
~160	Pyridine carbon (C6)
~155	Pyridine carbon (C2)
~138	Pyridine carbon (C4)
~125	Pyridine carbon (C3)
~108	Pyridine carbon (C5)
~66	Morpholine carbons (-O-CH ₂ -)
~45	Morpholine carbons (-N-CH ₂ -)

Predicted Mass Spectrometry Data

- Molecular Ion (M⁺): m/z = 192.09
- Major Fragmentation Pathways:

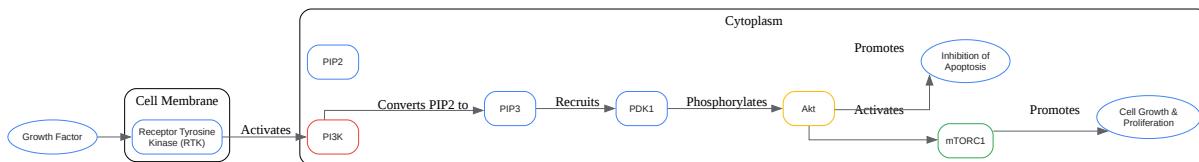
- Loss of the aldehyde group (-CHO) leading to a fragment at m/z = 163.
- Fragmentation of the morpholine ring.
- Cleavage of the bond between the pyridine ring and the morpholine nitrogen.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **6-Morpholinonicotinaldehyde**, the presence of the morpholine moiety suggests potential interactions with various biological targets. Morpholine-containing compounds have been investigated for their roles in a range of therapeutic areas.^{[5][6]}

One of the key signaling pathways often modulated by morpholine-containing molecules is the PI3K/Akt/mTOR pathway.^{[7][8][9][10]} This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.^{[7][8][9]} The morpholine ring in some inhibitors of this pathway has been shown to be a critical component for their activity.^[10]

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, which could be a potential area of investigation for **6-Morpholinonicotinaldehyde**.

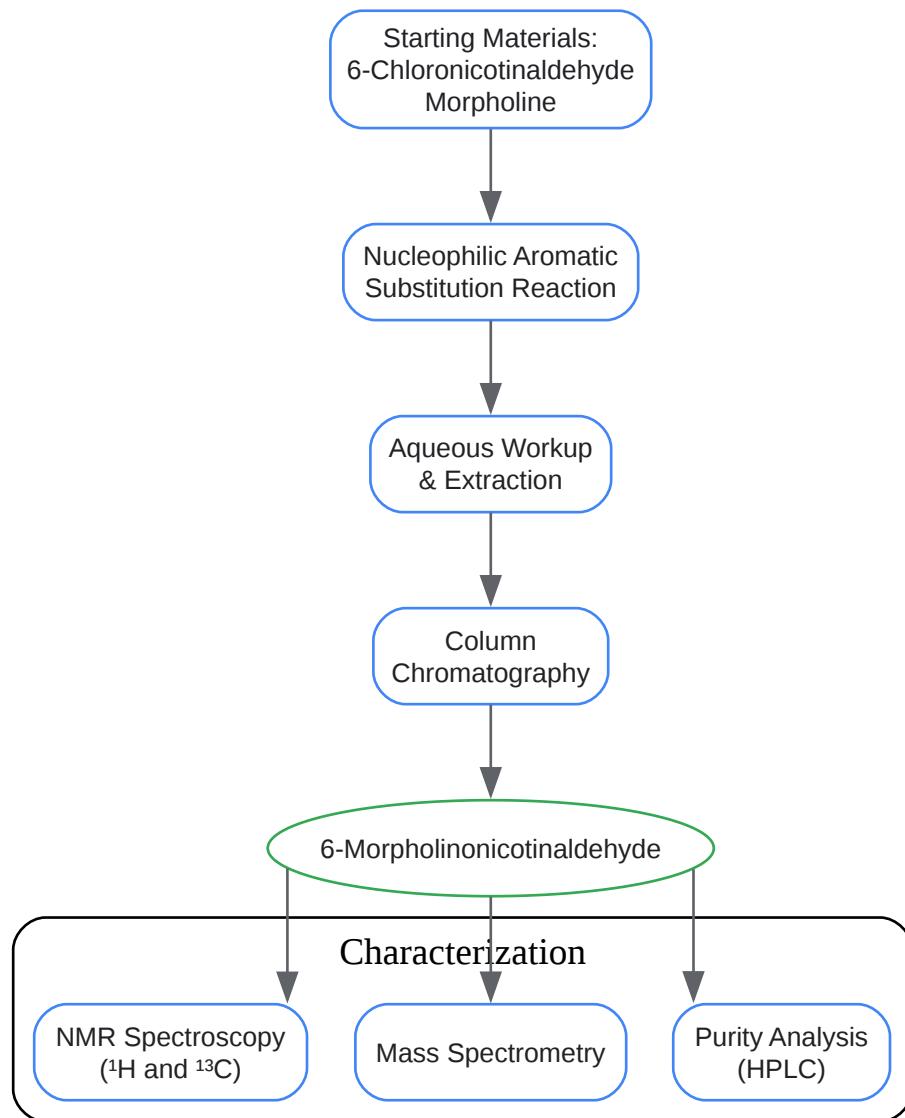


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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **6-Morpholinonicotinaldehyde**.



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Caption: Workflow for synthesis and characterization.

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